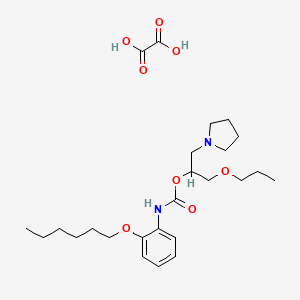

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

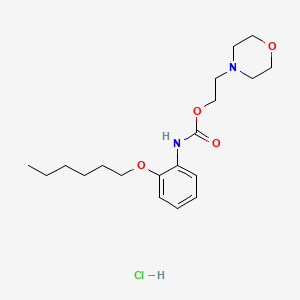

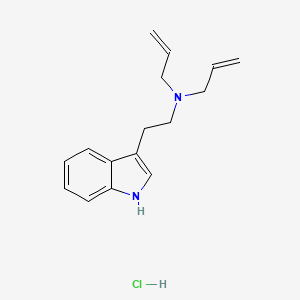

Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate is a complex organic compound that features a pyrrolidine ring, a carbamate group, and an oxalic acid moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Oxalsäure; (1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-Hexoxyphenyl)carbamate umfasst typischerweise mehrere Schritte:

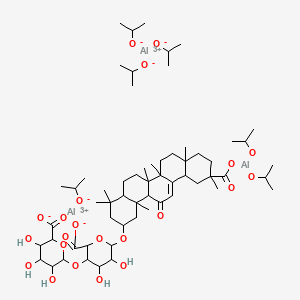

Bildung des Pyrrolidinrings: Der Pyrrolidinring kann aus cyclischen oder acyclischen Vorläufern durch verschiedene Verfahren synthetisiert werden, einschließlich Cyclisierungsreaktionen.

Anlagerung der Propoxygruppe: Die Propoxygruppe wird durch nucleophile Substitutionsreaktionen eingeführt.

Bildung der Carbamategruppe: Die Carbamategruppe wird durch Reaktion eines Amins mit einem Isocyanat gebildet.

Einführung des Oxalsäureanteils: Der Oxalsäureanteil wird durch Veresterungs- oder Amidierungsreaktionen eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Pyrrolidinring.

Reduktion: Reduktionsreaktionen können an der Carbamategruppe stattfinden und diese in ein Amin umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Propoxygruppe stattfinden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Nucleophile: Alkoxide, Amine.

Hauptprodukte

Oxidation: Bildung von N-Oxiden.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Pyrrolidinderivaten.

Wissenschaftliche Forschungsanwendungen

Oxalsäure; (1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-Hexoxyphenyl)carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Medizin: Wird als potenzieller Wirkstoffkandidat aufgrund seiner einzigartigen strukturellen Merkmale untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Oxalsäure; (1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-Hexoxyphenyl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Pyrrolidinring kann mit Proteinen und Enzymen interagieren und deren Aktivität möglicherweise hemmen. Die Carbamategruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so ihre Bindungsaffinität verstärken.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.

Substitution: Nucleophilic substitution reactions can take place at the propoxy group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

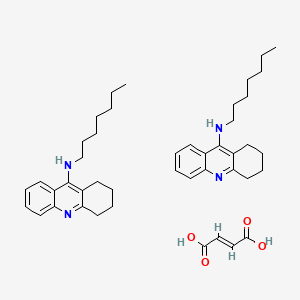

Pyrrolidinderivate: Verbindungen mit ähnlichen Pyrrolidinringen, wie z. B. Pyrrolizine und Pyrrolidin-2-on.

Carbamate: Andere Carbamate, einschließlich N-arylsubstituierter Carbamate.

Einzigartigkeit

Oxalsäure; (1-Propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-Hexoxyphenyl)carbamate ist einzigartig aufgrund seiner Kombination aus einem Pyrrolidinring, einer Propoxygruppe und einem Oxalsäureanteil. Diese einzigartige Struktur verleiht besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

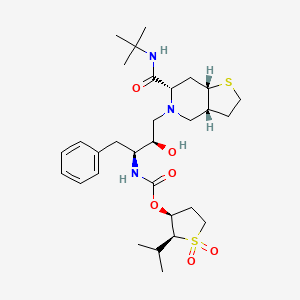

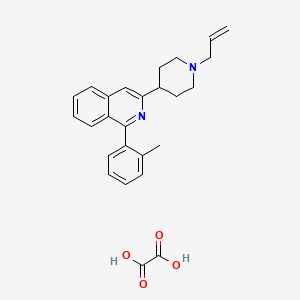

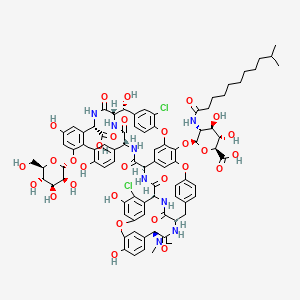

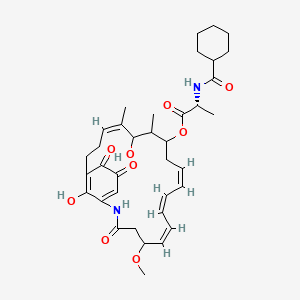

Eigenschaften

CAS-Nummer |

143503-29-1 |

|---|---|

Molekularformel |

C25H40N2O8 |

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate |

InChI |

InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-6-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |

InChI-Schlüssel |

HJISJHYYUTZNRY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.